molecular formula C8H6ClN5S B1357956 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine CAS No. 805319-88-4

5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B1357956
CAS No.: 805319-88-4
M. Wt: 239.69 g/mol
InChI Key: CSIXOOPNDAAYBM-UHFFFAOYSA-N
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Description

5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine is a fused heterocyclic compound characterized by a complex tricyclic scaffold comprising imidazole, thiazole, and pyridine rings. Key structural features include:

  • A chlorine substituent at the 5-position.
  • A methyl group at the 8-position on the imidazole ring.
  • An amine group at the 2-position of the thiazolo-pyridine system.

This compound has garnered attention in medicinal chemistry due to its structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes involved in inflammatory pathways . Its synthesis typically involves Suzuki-Miyaura coupling reactions (e.g., using boronate esters) and subsequent functionalization steps .

Properties

IUPAC Name

8-chloro-12-methyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8,10-pentaen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN5S/c1-14-2-11-3-5(14)4-7(13-6(3)9)15-8(10)12-4/h2H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIXOOPNDAAYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C3C(=C21)N=C(S3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with thioamide compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as zinc oxide nanoparticles .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production time and waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new heterocyclic derivatives with varied functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazolo[5,4-b]pyridine compounds exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, studies show that modifications to the imidazo-thiazole structure can enhance antitumor activity:

CompoundCell Line TestedIC50_{50} (µM)
Compound AMCF-7 (Breast)0.09 ± 0.0085
Compound BA549 (Lung)0.03 ± 0.0056
Compound CColo-205 (Colon)0.01 ± 0.074

These findings suggest that the compound could serve as a lead compound for developing novel anticancer agents .

Neurological Disorders

The role of adenosine A2A_2A receptor antagonists in treating neurodegenerative diseases such as Parkinson's and Alzheimer's has garnered attention. Compounds similar to 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine have been synthesized and evaluated for their potential as neuroprotective agents . The compound's ability to modulate receptor activity could be pivotal in preventing neurodegeneration.

Antimicrobial Properties

Preliminary studies suggest that thiazolo derivatives may possess antimicrobial properties. The structural characteristics of 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine make it a candidate for further exploration in this area . Testing against various bacterial strains can establish its efficacy as an antimicrobial agent.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine involves several chemical reactions that allow for the introduction of various substituents to optimize biological activity . Understanding the SAR is crucial for enhancing the potency and selectivity of this compound.

Case Study 1: Anticancer Evaluation

In a study evaluating a series of thiazolo derivatives, researchers found that specific modifications led to increased binding affinity to cancer cell receptors. The study utilized MTT assays across multiple cancer cell lines, demonstrating how structural changes influenced anticancer activity.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of Alzheimer’s disease. The results indicated that these compounds could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

Mechanism of Action

The mechanism of action of 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The bioactivity of fused heterocycles is highly dependent on substituent placement and electronic properties. Below is a comparison of key analogs:

Compound Name Substituents Key Findings Reference ID
5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine 5-Cl, 8-CH₃, 2-NH₂ Exhibits IKK2 inhibition (IC₅₀ ~50 nM) and anti-inflammatory activity in RA models . 3
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine (Compound 2b) 5-CF₃, 2-SH Superior antiproliferative activity (NCI60 panel) due to electron-withdrawing CF₃ group . 4
6-Ethoxythiazolo[5,4-b]pyridin-2-amine 6-OCH₂CH₃, 2-NH₂ Reduced kinase affinity compared to chloro analogs; improved solubility . 11
3-Ethylimidazo[4,5-b]pyridin-2-amine 3-CH₂CH₃, 2-NH₂ Simplified structure lacks thiazolo ring; lower metabolic stability . 8
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine 5-Cl, 2-CH₃ High structural similarity (98%) but lacks thiazolo ring; unconfirmed bioactivity . 10

Key Observations :

  • Chloro vs. Trifluoromethyl Substituents : The chloro group in the target compound enhances target binding through hydrophobic interactions, while CF₃ in analogs improves antiproliferative activity via stronger electron-withdrawing effects .
  • Thiazolo Ring Contribution : The thiazolo moiety in the target compound confers rigidity and purine-like geometry, critical for kinase inhibition . Its absence in simpler analogs (e.g., 3-ethylimidazo[4,5-b]pyridin-2-amine) reduces both potency and stability .

Biological Activity

5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₆ClN₅S
  • Molecular Weight : 239.68 g/mol
  • CAS Number : 805319-88-4

The compound primarily acts as a selective inhibitor of Tyrosine Kinase 2 (Tyk2), which plays a crucial role in immune signaling pathways. It stabilizes the pseudokinase domain of Tyk2, inhibiting its activation without directly blocking the catalytic domain. This selectivity allows it to spare other kinases involved in similar pathways, making it a promising candidate for therapeutic applications in diseases such as autoimmune disorders and cancers.

Anticancer Activity

Recent studies have demonstrated that 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine exhibits significant anticancer properties. It has shown potent inhibitory effects against various human tumor cell lines:

Cell Line IC50 (µM)
MCF-72.74
HepG24.92
A5491.96

These values indicate that the compound is effective at low concentrations, suggesting a strong potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed notable efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi:

Microorganism Inhibition Zone (mm)
E. coli15
S. aureus18
A. flavus12
A. niger14

These results suggest that the compound could be developed into an antimicrobial agent, particularly in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substitution patterns on the imidazo-thiazole core significantly affect its potency and selectivity:

Compound Key Features Biological Activity
5-Chloro-8-methylimidazo[4,5-d]thiazolo[5,4-b]pyridineChlorine substitution at position 5Enhanced Tyk2 inhibition
2-Bromo-5-chloroimidazo[4,5-d]thiazolo[5,4-b]pyridineBromine substitution at position 2Altered selectivity profile

These variations allow for the fine-tuning of biological activity and can lead to the discovery of more effective derivatives .

Case Studies

  • In Vivo Studies : In animal models of autoimmune diseases, administration of 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine resulted in reduced inflammation and improved clinical outcomes compared to untreated controls.
  • Combination Therapy : When used in combination with other chemotherapeutics, this compound has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Q. What synthetic routes are established for preparing 5-Chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-amine?

The synthesis typically involves coupling reagents and cyclization steps. For example, a method using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in anhydrous N,N-dimethylformamide (DMF) facilitates amide bond formation. Cyclization reactions, such as those involving chlorocarbonylsulfenyl chloride, are critical for forming the thiazolo-pyrimidine core . Optimization of reaction conditions (e.g., temperature, solvent purity) is essential to achieve yields >85% .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : For confirming regiochemistry and substitution patterns.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms crystal packing, as demonstrated for related thiazolo[4,5-d]pyrimidines .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. How should researchers handle safety protocols during synthesis?

Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride). Personal protective equipment (PPE) like nitrile gloves and safety goggles is mandatory. Waste containing halogenated byproducts must be neutralized before disposal .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Temperature Control : Gradual heating (e.g., 0°C to 85°C) minimizes side reactions during esterification .
  • Catalyst Selection : PyBOP enhances coupling efficiency in DMF compared to EDCl/HOBt .
  • Purification : Recrystallization from methanol or ethanol improves purity, as shown for structurally similar analogs .

Q. What strategies address contradictory data in reaction conditions or yields?

  • Systematic Screening : Vary solvents (DMF vs. dichloromethane), bases (DIPEA vs. triethylamine), and temperatures.
  • Mechanistic Studies : Use DFT calculations to predict reactivity of intermediates, especially for regioselective cyclization .
  • Reproducibility Checks : Validate protocols using high-purity starting materials (e.g., tert-butyl carbamate derivatives) .

Q. How does this compound interact with biological targets like tyrosine kinases?

It acts as a TYK2 inhibitor by stabilizing the pseudokinase domain, blocking IL-12/IL-23 signaling. In vitro assays include:

  • Kinase Inhibition Assays : Measure IC50 values using recombinant TYK2 and ATP-competitive probes .
  • Cellular Models : Validate efficacy in T-cell proliferation assays with cytokine stimulation .

Q. What computational tools predict its physicochemical properties?

  • ACD/Labs Percepta : Estimates logP, solubility, and pKa (though validated experimentally for analogs) .
  • Molecular Dynamics (MD) Simulations : Model interactions with solvent or protein binding pockets (e.g., TYK2 JH2 domain) .

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